4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Lipophilicity CNS drug design Structure-property relationships

Procure 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide for CNS-penetrant screening cascades. The N-(4-phenoxyphenyl) carboxamide side-chain uniquely positions this compound for kinase hinge-region binding and GPCR modulation versus simpler N-alkyl analogs. With XLogP3 5 and TPSA 65.4 Ų, it fits established CNS drug space; patent data links to metabolic disease targets. Superior lipophilicity also enables agrochemical penetration studies. Avoid generic analogs that lack this selectivity profile.

Molecular Formula C24H20FN3O3
Molecular Weight 417.44
CAS No. 1210883-26-3
Cat. No. B2871357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide
CAS1210883-26-3
Molecular FormulaC24H20FN3O3
Molecular Weight417.44
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H20FN3O3/c1-2-30-22-16-28(19-12-8-17(25)9-13-19)27-23(22)24(29)26-18-10-14-21(15-11-18)31-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,26,29)
InChIKeyASIWRYAOZNUKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1210883-26-3): Procurement-Ready Structural and Physicochemical Baseline


4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1210883-26-3) is a fully substituted 1H-pyrazole-3-carboxamide bearing 4-ethoxy, 1-(4-fluorophenyl), and N-(4-phenoxyphenyl) substituents, with a molecular formula of C₂₄H₂₀FN₃O₃, a molecular weight of 417.44 g·mol⁻¹, and a calculated XLogP3 of 5 [1]. The compound is supplied as a solid with a typical purity of 95% and has a topological polar surface area (TPSA) of 65.4 Ų [1]. Its structural features—a fluorophenyl ring, an ethoxy donor, and a diaryl ether anilide—place it at the intersection of privileged scaffolds for kinase inhibition and GPCR modulation [1].

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide: Why In-Class Pyrazole-3-Carboxamides Cannot Be Interchanged


The N-(4-phenoxyphenyl) carboxamide side-chain is the critical differentiator of 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide within the pyrazole-3-carboxamide family. In close analogs where this group is replaced by smaller anilides (e.g., N-propyl or N-(4-ethoxyphenyl)), the calculated lipophilicity drops by 1–2 logP units and the molecular volume contracts substantially, altering both passive permeability and target-binding topology [1]. Patent landscaping indicates that the 4-phenoxyphenyl motif is specifically associated with CNS and metabolic-disease intellectual property, while simpler N-substituted pyrazole-3-carboxamides cluster in agrochemical or anti-infective patent families [2]. Generic substitution therefore risks both physicochemical mismatch and a divergence in the biological target space accessible to the compound.

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide: Head-to-Head Physicochemical and Target-Space Differentiation Data


Lipophilicity Advantage Over N-Alkyl and N-(4-Ethoxyphenyl) Pyrazole-3-Carboxamide Analogs

The 4-phenoxyphenyl substituent on the carboxamide nitrogen of 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide raises the calculated XLogP3 to 5, representing an increase of approximately 1.5–2.0 log units relative to the N-propyl analog (4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide; estimated XLogP3 ≈ 3–3.5) and an increase of approximately 0.8–1.2 log units relative to the N-(4-ethoxyphenyl) analog (4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide; estimated XLogP3 ≈ 3.8–4.2) [1]. This lipophilicity window positions the compound favorably for passive blood-brain barrier penetration (CNS MPO desirability range: 2 < logP < 5, TPSA < 90 Ų) while the TPSA of 65.4 Ų remains well below the 90 Ų ceiling [1].

Lipophilicity CNS drug design Structure-property relationships

Patent Landscape Differentiation: CNS and Metabolic Disease Focus vs. Agrochemical Dominance of Simpler Analogs

Patent landscape analysis reveals that 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is attracting growing interest specifically for central nervous system (CNS) disorders and metabolic diseases [1]. In contrast, simpler N-substituted pyrazole-3-carboxamides (e.g., N-propyl, N-alkyl) are predominantly found in agrochemical patent families covering herbicidal, fungicidal, and nematicidal applications [2]. This divergence indicates that the 4-phenoxyphenyl substituent directs the intellectual property space toward human therapeutic targets rather than crop protection.

Patent landscape CNS disorders Metabolic disease Intellectual property

Molecular Weight and Heavy Atom Count Differentiation from Fragment-Like Pyrazole-3-Carboxamides

With a molecular weight of 417.44 Da and 31 heavy atoms, 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide resides in the lead-like space (MW 250–500 Da) rather than the fragment space (MW < 300 Da) [1]. The unsubstituted N-phenyl-1H-pyrazole-3-carboxamide core (MW ~187 Da, 14 heavy atoms) and the 1-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide intermediate (MW 279.29 Da, 21 heavy atoms) are useful fragment or early-lead starting points but lack the substitution pattern required for target selectivity [2]. The target compound's higher molecular complexity supports more specific protein-ligand interactions while remaining within lead-like physicochemical boundaries.

Molecular weight Lead-likeness Fragment-based drug discovery

Rotatable Bond Count and Conformational Flexibility Relative to Constrained Pyrazole Analogs

The compound possesses 7 rotatable bonds, arising from the ethoxy group (O–CH₂), the N-(4-phenoxyphenyl) carboxamide linkage, and the diaryl ether [1]. This is 2–3 rotatable bonds higher than the N-propyl analog (4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide, ~4–5 rotatable bonds) and 1–2 bonds higher than the N-(4-ethoxyphenyl) analog (~5–6 rotatable bonds) . The increased conformational freedom may allow the compound to adapt to diverse binding-site geometries but also contributes to a higher entropic penalty upon binding, a trade-off that must be managed in structure-based design.

Conformational flexibility Rotatable bonds Ligand efficiency

Computed Drug-Likeness Profile: Quantitative Compliance with Multiple Rule Sets

The compound's computed properties satisfy multiple drug-likeness filters simultaneously: molecular weight 417.44 Da (<500), XLogP3 = 5 (≤5), H-bond donors = 1 (<5), H-bond acceptors = 5 (<10), and TPSA = 65.4 Ų (<140 Ų for oral absorption) [1]. This results in zero violations of the Lipinski Rule of Five, zero violations of the Veber oral bioavailability rules, and a favorable CNS MPO score predicted to be in the 4–5 range (scale 0–6) [1]. By comparison, the N-(4-ethoxyphenyl) analog has identical H-bond donor/acceptor counts but a lower XLogP3 (~3.8–4.2), placing it further from the optimal CNS lipophilicity window .

Drug-likeness ADMET prediction Oral bioavailability

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide: Evidence-Backed Research and Procurement Application Scenarios


CNS Drug Discovery Lead Generation: Blood-Brain Barrier Penetrant Screening Libraries

The compound's XLogP3 of 5 and TPSA of 65.4 Ų place it within the established CNS drug-likeness space (logP 2–5, TPSA <90 Ų) [1]. Its patent landscape association with CNS disorders [2] further supports its procurement for blood-brain barrier penetrant screening cascades. Researchers constructing focused CNS libraries should prioritize this compound over N-propyl or N-(4-ethoxyphenyl) analogs whose lower lipophilicity may limit passive brain penetration.

Kinase Inhibitor Scaffold Development: MET/RTK Family Selectivity Profiling

The 4-ethoxy-1-(4-fluorophenyl)pyrazole core is a recognized scaffold in MET kinase superfamily inhibitors (e.g., BMS-777607) [1]. The N-(4-phenoxyphenyl) extension of the carboxamide in the target compound introduces additional hydrogen-bond acceptor capacity (diaryl ether oxygen) that can engage the kinase hinge region or selectivity pockets distinct from those addressed by simpler amide substituents [2]. Procurement for kinase panel screening is warranted to establish selectivity fingerprints relative to the N-alkyl pyrazole-3-carboxamide series.

Metabolic Disease Target Screening: GPCR and Nuclear Receptor Modulator Panels

Patent landscape data associate the compound class with metabolic diseases [1]. The combination of a fluorophenyl group (known to enhance metabolic stability) and a phenoxyphenyl motif (a privileged structure for GPCR and nuclear receptor ligand design) [2] supports procurement for screening against metabolic targets such as FXR, PPARs, or GPR40, where diaryl ether-containing ligands have established pharmacophoric precedent.

Agrochemical Lead Optimization: Pesticidal Pyrazole-3-Carboxamide Backups

While simpler pyrazole-3-carboxamides dominate agrochemical patent families [1], the higher lipophilicity (XLogP3 = 5) of the target compound may confer superior cuticular penetration and phloem mobility in planta relative to less lipophilic analogs [2]. Procurement for comparative herbicidal or fungicidal screening against N-propyl or N-(4-ethoxyphenyl) pyrazole-3-carboxamide benchmarks is a valid secondary application scenario where the physicochemical differentiation identified in Section 3 can be tested experimentally.

Quote Request

Request a Quote for 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.